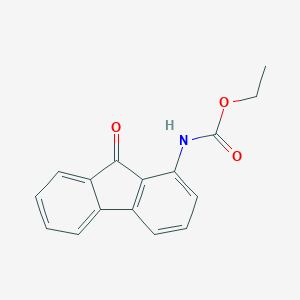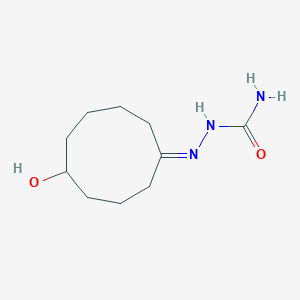
5-Hydroxycyclononanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxycyclononanone semicarbazone (HCN) is a synthetic compound that has been widely used in scientific research for its unique properties. HCN is a semicarbazone derivative of cyclononanone that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 5-Hydroxycyclononanone semicarbazone is not fully understood. However, studies have shown that this compound can inhibit the growth of various microorganisms by interfering with their metabolic pathways. Additionally, this compound has been shown to bind to metal ions, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxycyclononanone semicarbazone has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, this compound has been shown to possess a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new drugs. However, this compound also has some limitations. It is unstable in acidic conditions and can decompose over time, which may affect its potency.
Orientations Futures
There are several future directions for the research of 5-Hydroxycyclononanone semicarbazone. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Furthermore, research is needed to determine the safety and toxicity of this compound in vivo. Finally, this compound may have potential applications in the food industry as a preservative due to its antimicrobial properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antimicrobial and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a chelating agent for the determination of metal ions in biological samples. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential therapeutic effects and safety of this compound.
Méthodes De Synthèse
5-Hydroxycyclononanone semicarbazone can be synthesized through several methods, including the reaction of cyclononanone with semicarbazide hydrochloride in the presence of sodium acetate, or via the reaction of cyclononanone with semicarbazide in the presence of acetic acid and sodium acetate. The resulting this compound is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
5-Hydroxycyclononanone semicarbazone has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antiviral, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a chelating agent for the determination of metal ions in biological samples.
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
[(E)-(5-hydroxycyclononylidene)amino]urea |
InChI |
InChI=1S/C10H19N3O2/c11-10(15)13-12-8-4-1-2-6-9(14)7-3-5-8/h9,14H,1-7H2,(H3,11,13,15)/b12-8+ |
Clé InChI |
MQIDDBHEKYCZRP-XYOKQWHBSA-N |
SMILES isomérique |
C1CC/C(=N\NC(=O)N)/CCCC(C1)O |
SMILES |
C1CCC(=NNC(=O)N)CCCC(C1)O |
SMILES canonique |
C1CCC(=NNC(=O)N)CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
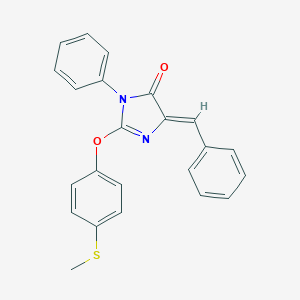
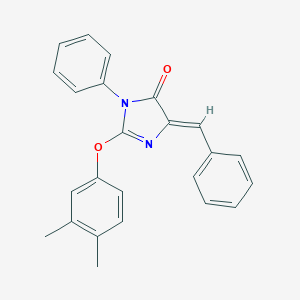
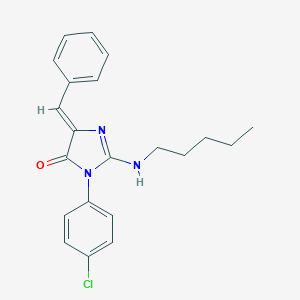
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

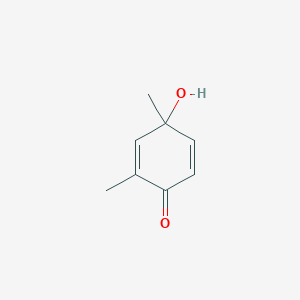
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
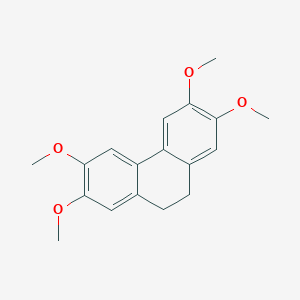
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
